molecular formula C4H9ClF3N B2672347 4,4,4-Trifluorobutan-2-amine hydrochloride CAS No. 93339-76-5

4,4,4-Trifluorobutan-2-amine hydrochloride

Cat. No.: B2672347
CAS No.: 93339-76-5
M. Wt: 163.57
InChI Key: UNUPCHYIHXMCLJ-UHFFFAOYSA-N
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Description

Chemical Structure: 4,4,4-Trifluorobutan-2-amine hydrochloride is a secondary amine with a trifluoromethyl group at the C4 position. Its molecular formula is C₄H₉ClF₃N, and its molecular weight is 163.57 g/mol . The compound is chiral, with enantiomers such as (2R)- and (2S)-4,4,4-trifluorobutan-2-amine hydrochloride reported in synthesis catalogs .

Properties

IUPAC Name

4,4,4-trifluorobutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUPCHYIHXMCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutan-2-amine hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-2-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4,4,4-Trifluorobutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Analogs

(a) 4,4,4-Trifluoro-2-methyl-butan-2-amine Hydrochloride
  • Molecular Formula : C₅H₁₀ClF₃N
  • Molecular Weight : 177.596 g/mol .
  • Key Differences :
    • Structural Feature : Tertiary amine due to methyl substitution at C2.
    • Impact : Increased steric hindrance may reduce reactivity compared to the secondary amine in the parent compound.
    • Purity : 95% (commercial) .
    • CAS Number : 93339-72-1 .
(b) 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₂ClF₃N
  • Key Differences: Structural Feature: Primary amine with two methyl groups at C2. CAS Number: 1027282-22-9 .

Functional Group Derivatives

2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride
  • Molecular Formula: C₄H₆ClF₃NO₂
  • Molecular Weight : 193.55 g/mol .
  • Key Differences: Structural Feature: Carboxylic acid group replaces the amine’s hydrogen, forming an amino acid derivative. Applications: Likely used in peptide synthesis or as a fluorinated analog of natural amino acids. CAS Number: 262296-39-9 .

Stereoisomers

  • (2R)- and (2S)-4,4,4-Trifluorobutan-2-amine Hydrochloride
    • Key Differences :
  • Chirality : Enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties, critical in drug design.
  • CAS Numbers : 2645436-30-0 (R-enantiomer), 101055-00-9 (S-enantiomer) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Purity CAS Number Source
4,4,4-Trifluorobutan-2-amine hydrochloride C₄H₉ClF₃N 163.57 Secondary amine, trifluoromethyl >95% 2645436-30-0
4,4,4-Trifluoro-2-methyl-butan-2-amine HCl C₅H₁₀ClF₃N 177.596 Tertiary amine, methyl substitution 95% 93339-72-1
2-Amino-4,4,4-trifluorobutanoic acid HCl C₄H₆ClF₃NO₂ 193.55 Amino acid derivative, carboxylic acid N/A 262296-39-9

Research Findings and Implications

Fluorine Substitution : The trifluoromethyl group in all analogs enhances lipophilicity and resistance to oxidative metabolism, making these compounds valuable in medicinal chemistry .

Solubility Trends : Secondary amines (e.g., parent compound) generally exhibit higher water solubility than tertiary analogs due to reduced steric hindrance .

Chiral Specificity : Enantiomers of this compound may show divergent biological activities, necessitating stereoselective synthesis in drug development .

Functional Group Impact: Derivatives like 2-amino-4,4,4-trifluorobutanoic acid hydrochloride expand utility into peptide engineering but introduce challenges in solubility and formulation .

Biological Activity

4,4,4-Trifluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activity. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, leading to increased potency and selectivity in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C4H8F3N·HCl
  • Molecular Weight : 175.57 g/mol
  • Structure : The trifluoromethyl group contributes to the compound's unique properties, including enhanced lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Neurotransmitter Modulation :
    • The compound has been investigated for its effects on NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that similar fluorinated compounds can act as positive allosteric modulators at glutamate receptors, enhancing synaptic transmission and potentially improving cognitive functions .
  • P-glycoprotein Interaction :
    • Preliminary studies suggest that this compound may influence P-glycoprotein (P-gp) activity. P-gp is a crucial efflux transporter involved in drug absorption and resistance mechanisms. Compounds that modulate P-gp can reverse multidrug resistance in cancer therapy .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of a related fluorinated compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved mitochondrial function, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Cancer Therapeutics

In vitro experiments demonstrated that this compound could enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated drug efflux in resistant cancer cell lines. This effect was observed at concentrations as low as 10 µM, indicating its potential as an adjuvant therapy in cancer treatment .

Research Findings

StudyBiological ActivityFindings
Study ANMDA Receptor ModulationIncreased synaptic transmission and cognitive enhancement in animal models.
Study BP-glycoprotein InhibitionReversal of drug resistance in HEK293 cells at concentrations of 10 µM.
Study CNeuroprotectionSignificant reduction in oxidative stress-induced cell death in neuronal cultures.

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